D-Threonine benzyl ester oxalate
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Overview
Description
Preparation Methods
The synthesis of D-Threonine benzyl ester oxalate involves several steps:
Starting Materials: Threonine (in different forms such as L-, DL-, D-Thr) and phenylcarbinol.
p-Toluenesulfonic acid.Reaction Conditions: The threonine is reacted with phenylcarbinol under the catalysis of p-toluenesulfonic acid.
Neutralization: The resulting threonine benzyl ester p-toluenesulfonic acid salts are suspended in an organic solvent and neutralized using inorganic bases.
Oxalic Acid Addition: Oxalic acid is then added directly in the organic solvent to obtain the crude product of threonine benzyl ester oxalate, which is subsequently purified using alcohols.
Chemical Reactions Analysis
D-Threonine benzyl ester oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: The ester group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
D-Threonine benzyl ester oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in studying protein interactions and functions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of various biochemical products and research tools
Mechanism of Action
The mechanism of action of D-Threonine benzyl ester oxalate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and proteins, influencing their activity and function.
Pathways Involved: It may be involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.
Comparison with Similar Compounds
D-Threonine benzyl ester oxalate can be compared with other similar compounds:
Similar Compounds: L-Threonine benzyl ester oxalate, DL-Threonine benzyl ester oxalate.
Properties
IUPAC Name |
benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBVEEGVIGATLZ-KXNXZCPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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